Ethambutol R,R-Isomer DiHCl

Antimycobacterial potency Stereospecificity Minimum inhibitory concentration

Chiral impurity profiling of ethambutol hydrochloride API requires a well-characterized (R,R)-enantiomer reference standard to comply with USP/EP monographs. This compound resolves that challenge: • USP Reference Standard: Official Ethambutol Related Compound B for system suitability, relative retention time calibration, and chiral purity quantification per pharmacopeial HPLC-UV/CD methods. • Stereochemical Negative Control: ~0.2% antimycobacterial potency vs. (S,S)-isomer; ideal for dissecting stereospecific EmbA/B/C target engagement from non-specific cytotoxicity. • Toxicity Research Tool: Equipotent to (S,S)-isomer in optic neuritis induction without antibacterial confounding - enables clean dissection of mitochondrial toxicity pathways in retinal ganglion cell models.

Molecular Formula C10H24N2O2 . 2 HCl
Molecular Weight 277.23
CAS No. 134566-79-3
Cat. No. B601095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthambutol R,R-Isomer DiHCl
CAS134566-79-3
Synonyms(R,R)-Ethambutol Dihydrochloride
Molecular FormulaC10H24N2O2 . 2 HCl
Molecular Weight277.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 15 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Ethambutol R,R-Isomer DiHCl as Pharmacopeial Standard and Stereochemical Counterpart


Ethambutol R,R-Isomer Dihydrochloride [(2R,2′R)-2,2′-(1,2-ethanediyldiimino)bis-1-butanol dihydrochloride] is the enantiomeric counterpart of the first-line antituberculosis drug ethambutol. The clinical drug substance is exclusively the (+)-(S,S)-enantiomer, which harbors all therapeutically relevant antimycobacterial activity [1]. The (R,R)-isomer is pharmacologically defined by its near-complete lack of antitubercular activity — approximately 0.2% of the (S,S)-isomer’s potency — yet retains equivalent ocular toxicity, making its precise identification and quantification essential for quality control, impurity profiling, and mechanism-of-action research [2].

1
Pharmacopeial chiral reference standard (USP Related Compound B) for impurity profiling and system suitability.
2
Stereochemical negative control for antimycobacterial target-engagement studies — retains ocular toxicity but lacks measurable antibacterial activity.
3
Enantiomer-specific method development and chiral stability testing of ethambutol API via HPLC or LC-MS/MS in research matrices.

Ethambutol R,R-Isomer DiHCl Stereochemical Purity Requirements


Ethambutol is a textbook case of stereochemistry-driven pharmacology: the (S,S)-enantiomer is approximately 500-fold more potent against Mycobacterium tuberculosis than the (R,R)-enantiomer, and 12-fold more potent than the meso-(R,S)-form [1]. Despite this massive potency gap, all three stereoisomers are equipotent with respect to the dose-limiting ocular toxicity (optic neuritis) [2]. Consequently, substituting the (R,R)-isomer for the (S,S)-isomer — or conflating stereoisomers in analytical workflows — undermines both therapeutic efficacy predictions and safety assessments. The (R,R)-isomer is therefore indispensable as a well-characterized reference standard for chiral purity assays, impurity limit tests, and biochemical studies investigating stereospecific target engagement.

Stereochemical switch Replacing (S,S)-ethambutol with the (R,R)-isomer eliminates antimycobacterial activity but does not reduce ocular toxicity risk, undermining both efficacy predictions and safety assessments.
Impurity conflation Co-elution or misidentification of (R,R)-isomer as the active (S,S)-enantiomer in chiral assays may lead to overestimation of therapeutic potency while masking an impurity that contributes to optic neuritis endpoints.
Non-certified sources Arbitrary synthetic batches lack USP/Ph.Eur. identity and purity certification; direct substitution for compendial reference standards invalidates regulatory method suitability and lot-release testing.

Ethambutol R,R-Isomer DiHCl: Stereochemical Differentiation Evidence


Antimycobacterial Potency: (R,R)- vs. (S,S)-Enantiomer

In standardized in vitro assays, the (R,R)-enantiomer of ethambutol exhibits only 0.2% of the antibacterial activity of the (S,S)-enantiomer against Mycobacterium tuberculosis, corresponding to an approximately 500-fold potency deficit. The meso-(R,S)-isomer shows 8.3% activity, or about 12-fold less than the (S,S)-form. This stereospecificity was established in the foundational structure-activity studies that led to the clinical selection of (S,S)-ethambutol [1][2].

Antimycobacterial potency
Head-to-head
~0.2% of (S,S)-isomer activity (∼500-fold less potent); meso-(R,S) ~8.3% activity (∼12-fold less)
Supports enantiomer-specific negative-control use; low-level contamination dilutes antibacterial endpoint response without lowering toxicity risk.
In vitro M. tuberculosis assay; classic SAR data.
Antimycobacterial potency Stereospecificity Minimum inhibitory concentration

Ocular Toxicity Equipotency Across Stereoisomers

The three stereoisomers of ethambutol — (S,S), (R,R), and meso-(R,S) — are equipotent in terms of the major dose-limiting side effect, optic neuritis, which can lead to irreversible blindness [1]. This equal toxicity profile contrasts starkly with the 500-fold and 12-fold differences in antibacterial potency, creating a unique pharmacological situation wherein the therapeutically inactive (R,R)-isomer presents the same ocular safety hazard as the active (S,S)-drug substance.

Ocular toxicity equipotency
Class-level
(R,R)-, (S,S)-, and meso-(R,S)-isomers are equipotent for optic neuritis induction despite 500-fold antibacterial gap.
Toxicity endpoint is not coupled to antibacterial target engagement; impurity control requires stereochemically resolved methods.
Clinical/preclinical observation summaries; data to verify in specific models.
Optic neuritis Stereoisomer toxicity equivalence Safety pharmacology

USP Reference Standard for Chiral Purity Testing

Ethambutol R,R-Isomer Dihydrochloride is officially designated as 'Ethambutol Related Compound B' by the United States Pharmacopeia (USP Catalog No. 1257029). It is provided as a certified primary pharmaceutical reference standard for use in specified quality tests and assays described in the USP compendia, specifically the Ethambutol Hydrochloride monograph. Secondary standards traceable to USP 1257029, such as Sigma-Aldrich PHR3710, are also available .

USP reference standard
Compendial
Designated Ethambutol Related Compound B (USP 1257029); certified primary standard, traceable to ISO 17034/17025.
Enables regulatory-grade identity, purity, and chiral system suitability per USP monograph; differentiates from non-certified material.
Requires verification of lot-specific certificate.
USP reference standard Impurity profiling Chiral quality control

Chiral Separation and Optical Rotation Differentiation

The (R,R)-ethambutol dihydrochloride exhibits specific optical rotation [α]D of approximately −6.0° to −6.7° (c = 10 in water), opposite in sign to the (+)-(S,S)-enantiomer [1]. Complete baseline separation of the perbenzoyl derivatives of the (R,R)-, (S,S)-, and (R,S)-stereomers has been achieved using Pirkle-type chiral HPLC columns, enabling quantitative enantioselective analysis with validated methods [2]. These distinct chiral chromatographic properties form the basis of pharmacopeial purity assays.

Chiral separation & optical rotation
Method context
[α]D ≈ −6.0° to −6.7° (c=10, H₂O); baseline resolution >1.5 vs. (S,S)- and (R,S)-stereomers on Pirkle-type chiral HPLC.
Supports identity confirmation and quantification in chiral purity assays without interference from active or meso forms.
Perbenzoyl derivatization; CD detection.
Chiral HPLC Optical rotation Enantioselective analysis

Ethambutol R,R-Isomer DiHCl: QC and Research Applications


Chiral Purity & Impurity Limit Testing

The (R,R)-isomer, as USP Ethambutol Related Compound B, serves as the primary reference standard for establishing system suitability, determining relative retention times, and quantifying the chiral purity of ethambutol hydrochloride API. Pharmacopeial monographs require resolution of the (R,R)-enantiomer from the (S,S)-peak, and this standard is essential for constructing calibration curves and verifying method accuracy in HPLC-UV and HPLC-CD assays .

Negative Control in Mechanism-of-Action Studies

With only 0.2% of the antibacterial activity of the (S,S)-isomer, the (R,R)-enantiomer provides an ideal stereochemical negative control in assays probing arabinosyltransferase (EmbA/B/C) inhibition, cell wall arabinogalactan biosynthesis, and downstream LAM synthesis. Its use allows researchers to distinguish chiral-specific pharmacodynamic effects from non-specific cytotoxicity or assay interference, particularly crucial in CRISPR-based target validation and cellular thermal shift assays [1].

Ocular Toxicity & Safety Pharmacology Studies

Given that the (R,R)-isomer is equipotent to the therapeutic (S,S)-isomer in inducing optic neuritis while lacking antibacterial activity, this compound is uniquely suited for dissociating the toxicological pathway from the pharmacodynamic target. Researchers investigating ethambutol-induced mitochondrial dysfunction in retinal ganglion cells or screening for protective agents against drug-induced optic neuropathy can employ the (R,R)-isomer to elicit toxicity without antibacterial confounding .

Stereoselective Quantification Method Development

The distinct optical rotation and chiral chromatographic retention of the (R,R)-isomer make it an essential analyte for developing and validating LC-MS/MS or HPLC-UV methods for the stereoselective quantification of ethambutol in plasma, cerebrospinal fluid, and tissue homogenates. Such methods are required for therapeutic drug monitoring, pharmacokinetic studies in special populations, and forensic toxicology investigations .

Application
Selection Property
Validation Focus
Chiral purity & impurity limit testing
USP-certified identity and chiral chromatographic resolution
System suitability, resolution, and quantitation per compendial monograph
Negative control for target-engagement studies
Stereochemically matched negative control retaining full ocular toxicity but lacking arabinosyltransferase inhibition
Distinguishing stereospecific pharmacodynamic effects from non-specific cytotoxicity in EmbA/B/C pathway assays
Ocular toxicity pathway dissection
Equipotent optic neuritis liability decoupled from antibacterial activity
Separating mitochondrial toxicity endpoints from arabinogalactan synthesis interference in retinal cell models
Stereoselective bioanalytical method development
Distinct optical rotation and chiral HPLC retention signature
Accuracy, precision, and enantioselectivity in research plasma and tissue matrices; method transfer context

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